molecular formula C10H10N2O3S B3009136 2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde CAS No. 923794-30-3

2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde

Cat. No.: B3009136
CAS No.: 923794-30-3
M. Wt: 238.26
InChI Key: CDMDPRCFRUTREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde has several applications in scientific research:

Future Directions

Benzimidazole derivatives, such as 1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde, have potential for further investigation due to their wide variety of biological activities . Researchers may wish to synthesize new molecules of the benzimidazole nucleus for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde typically involves the reaction of o-phenylenediamine with salicylaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The exact mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the detailed mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-2-methanesulfonylacetaldehyde is unique due to its methanesulfonylacetaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-2-methylsulfonylacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-16(14,15)9(6-13)10-11-7-4-2-3-5-8(7)12-10/h2-6,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMDPRCFRUTREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(C=O)C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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